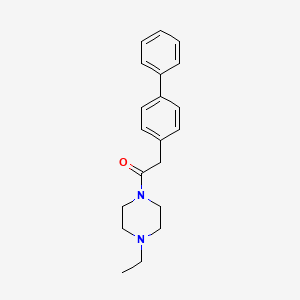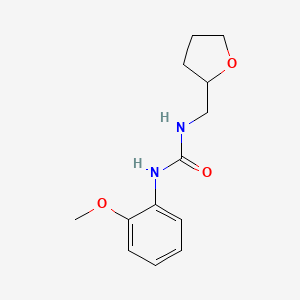![molecular formula C17H25FN2O2S B5307950 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5307950.png)
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane, also known as FPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylazepanes and has been shown to have potential therapeutic applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane is not fully understood. However, it has been suggested that this compound acts on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound may enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase the threshold for seizures, and reduce anxiety-like behavior in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane has several advantages for use in lab experiments. It has a high degree of purity and stability, making it easy to handle and store. This compound has also been shown to have low toxicity and few side effects in animal models. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane. One area of interest is the potential use of this compound in the treatment of drug addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential as a treatment for addiction. Another area of interest is the potential use of this compound in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models, and further research could explore its potential as a treatment for chronic pain. Finally, research could explore the potential use of this compound in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects, as well as potential applications in the treatment of neuropathic pain and drug addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane involves the reaction of 1-azepanamine with 3-fluorobenzoyl chloride, followed by reaction with piperidine and then sulfonylation with chlorosulfonic acid. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to produce this compound with high purity and yield.
Applications De Recherche Scientifique
1-{[2-(3-fluorophenyl)-1-piperidinyl]sulfonyl}azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential to treat neuropathic pain and as an anti-inflammatory agent. In addition, this compound has been studied for its effects on the central nervous system and its potential use in the treatment of drug addiction.
Propriétés
IUPAC Name |
1-[2-(3-fluorophenyl)piperidin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2S/c18-16-9-7-8-15(14-16)17-10-3-6-13-20(17)23(21,22)19-11-4-1-2-5-12-19/h7-9,14,17H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFYUTWXTWZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)

![1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)
![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)

![1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307957.png)
![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5307970.png)
![3-cyclopropyl-1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5307974.png)
